molecular formula C20H22N2O7 B3061280 Unii-96S4GG1upr CAS No. 82219-48-5

Unii-96S4GG1upr

Cat. No. B3061280
CAS RN: 82219-48-5
M. Wt: 402.4 g/mol
InChI Key: PWPBMCUBOQNEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-96S4GG1upr is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using specific methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Unii-96S4GG1upr is not yet fully understood. However, it has been found to interact with specific receptors in the brain, leading to various biochemical and physiological effects. It has been found to have a significant impact on the central nervous system, leading to changes in mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
Unii-96S4GG1upr has several biochemical and physiological effects. It has been found to have anxiolytic and antidepressant effects, leading to a reduction in anxiety and depression. It has also been found to have neuroprotective effects, leading to the prevention of neuronal damage and death. Additionally, it has been found to have anti-inflammatory effects, leading to a reduction in inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Unii-96S4GG1upr in lab experiments is its high purity and stability. This compound has been found to be highly stable under various conditions, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of Unii-96S4GG1upr in scientific research. One of the significant future directions is the development of new drugs based on this compound. It has been found to have potential as a drug candidate for various diseases, including anxiety, depression, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of this compound fully. This will help in the development of more effective drugs based on this compound.

Scientific Research Applications

Unii-96S4GG1upr has been widely used in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been found to have potential as a drug candidate for various diseases. It has also been used in the field of neurochemistry, where it has been found to have potential as a neuroprotective agent.

properties

IUPAC Name

5-O-(2-hydroxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,23H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBMCUBOQNEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimodipine (m3)

CAS RN

82219-48-5
Record name 3-(2-Hydroxyethyl) 5-isopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082219485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-HYDROXYETHYL) 5-ISOPROPYL 2,6-DIMETHYL-4-(3-NITROPHENYL)PYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S4GG1UPR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 g (49.5 mmol) of 2-hydroxyethyl isopropyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate were introduced into a mixture of 83 ml of 96% strength nitric acid in 660 ml of water and heated to boiling for 1 hour. The mixture was then cooled down to 5° to 10° C. and made weakly alkaline with dilute sodium hydroxide solution. The oil which had separated out was extracted with methylene chloride, the extracts were dried over sodium sulphate and evaporated in vacuo. The oily residue was induced to crystallize by trituration with ether/petroleum ether, filtered off with suction and recrystallized from methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-96S4GG1upr
Reactant of Route 2
Reactant of Route 2
Unii-96S4GG1upr
Reactant of Route 3
Unii-96S4GG1upr
Reactant of Route 4
Reactant of Route 4
Unii-96S4GG1upr
Reactant of Route 5
Reactant of Route 5
Unii-96S4GG1upr
Reactant of Route 6
Reactant of Route 6
Unii-96S4GG1upr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.